![molecular formula C20H24ClNO3 B5132740 4-butoxy-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide](/img/structure/B5132740.png)
4-butoxy-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide
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Overview
Description
4-butoxy-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in research. It is a benzamide derivative that has been synthesized using various methods, and it has been found to have several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide is not fully understood. However, it has been found to selectively inhibit COX-2, which is an enzyme that plays a role in inflammation and pain. It has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
4-butoxy-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide has several biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are involved in inflammation and pain. It has also been found to induce apoptosis in cancer cells, which could potentially lead to the development of new anticancer drugs.
Advantages and Limitations for Lab Experiments
One advantage of using 4-butoxy-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide in lab experiments is that it is a selective COX-2 inhibitor, which could be useful in studying the role of COX-2 in inflammation and pain. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 4-butoxy-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide. One direction is to further study its potential use as a selective COX-2 inhibitor in the treatment of inflammation and pain. Another direction is to study its potential use as an anticancer agent, as it has been found to inhibit the growth of certain cancer cells. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesis Methods
The synthesis of 4-butoxy-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide has been achieved using several methods. One such method involves the reaction of 3-chloro-2-methylphenol with butylamine to form 4-butoxy-N-(3-chloro-2-methylphenyl)butanamide. This intermediate product is then reacted with 3-ethoxybenzoyl chloride to form the final product, 4-butoxy-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide.
Scientific Research Applications
4-butoxy-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide has been found to have potential applications in scientific research. It has been studied for its potential use as a selective COX-2 inhibitor, which could be useful in the treatment of inflammation and pain. It has also been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of certain cancer cells.
properties
IUPAC Name |
4-butoxy-N-(3-chloro-2-methylphenyl)-3-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3/c1-4-6-12-25-18-11-10-15(13-19(18)24-5-2)20(23)22-17-9-7-8-16(21)14(17)3/h7-11,13H,4-6,12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKCCAYQTVSJJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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